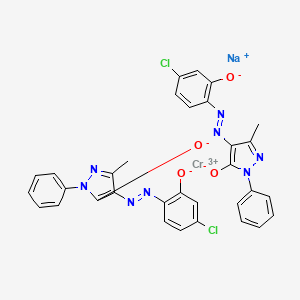
N-Formyl-L-alanine succinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-L-alanine succinic anhydride: is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.26404 g/mol . It is known for its unique structure, which includes both an anhydride and a formyl group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanine succinic anhydride typically involves the reaction of N-Formyl-L-alanine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C . The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Aminolysis: Reaction with amines to form amides.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Aminolysis: Primary or secondary amines in the presence of a catalyst such as .
Esterification: Alcohols in the presence of an acid catalyst like or .
Major Products
Hydrolysis: Succinic acid and N-Formyl-L-alanine.
Aminolysis: N-Formyl-L-alanine amide derivatives.
Esterification: N-Formyl-L-alanine ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-Formyl-L-alanine succinic anhydride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Formyl-L-alanine succinic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride group. The compound can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. This reactivity is exploited in various biochemical assays and research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Formyl-L-alanine
- Succinic anhydride
- N-Formyl-L-alanine methyl ester
Uniqueness
N-Formyl-L-alanine succinic anhydride is unique due to its dual functional groups (anhydride and formyl), which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it a valuable reagent in synthetic and analytical chemistry .
Eigenschaften
CAS-Nummer |
93964-72-8 |
|---|---|
Molekularformel |
C12H16N2O8 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
bis[(2S)-2-formamidopropanoyl] butanedioate |
InChI |
InChI=1S/C12H16N2O8/c1-7(13-5-15)11(19)21-9(17)3-4-10(18)22-12(20)8(2)14-6-16/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
InChI-Schlüssel |
ANVMHYAOVDRNIM-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC=O)NC=O |
Kanonische SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC=O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




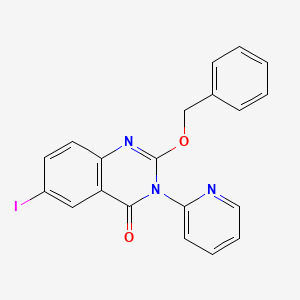

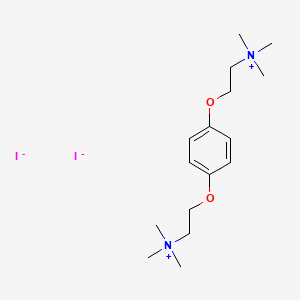
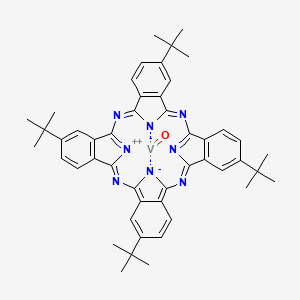
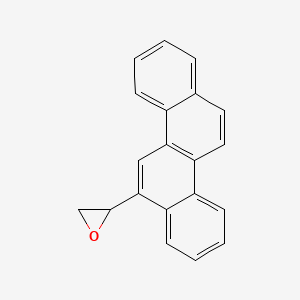


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)
